4-(4-Methoxyphenyl)-2-butanone oxime

Macrophage Migration Inhibitory Factor Species Selectivity Antiparasitic Screening

4-(4-Methoxyphenyl)-2-butanone oxime (CAS 52271-43-9, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24) is an aromatic alkyl ketone oxime derivative, structurally characterized by a 4-methoxyphenyl group linked to a butan-2-one oxime backbone. This compound exists as an E/Z isomer mixture and serves as a synthetic intermediate derived from anisylacetone (4-(4-methoxyphenyl)-2-butanone, CAS 104-20-1), which occurs naturally in anise (Pimpinella anisum) and is commercially employed as a flavoring agent.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12355764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-2-butanone oxime
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(=NO)CCC1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+
InChIKeyGBYOVSQIHCOUBT-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-2-butanone oxime CAS 52271-43-9: Scientific Procurement Baseline


4-(4-Methoxyphenyl)-2-butanone oxime (CAS 52271-43-9, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24) is an aromatic alkyl ketone oxime derivative, structurally characterized by a 4-methoxyphenyl group linked to a butan-2-one oxime backbone . This compound exists as an E/Z isomer mixture and serves as a synthetic intermediate derived from anisylacetone (4-(4-methoxyphenyl)-2-butanone, CAS 104-20-1), which occurs naturally in anise (Pimpinella anisum) and is commercially employed as a flavoring agent [1]. The oxime functional group (-C=N-OH) confers nucleophilic character and metal-chelating capacity distinct from the parent ketone, positioning this compound as a versatile building block in medicinal chemistry and a candidate for target-specific bioactivity screening .

4-(4-Methoxyphenyl)-2-butanone oxime Procurement: Why Generic Oxime Interchange Is Unreliable


Aromatic ketone oximes as a class exhibit broad variability in target engagement, selectivity profiles, and physicochemical properties that preclude simple generic substitution. The 4-methoxy substitution pattern on the phenyl ring modulates electronic density and steric presentation to biological targets in ways not recapitulated by hydroxy, unsubstituted, or ortho-methoxy analogs. Even structurally close congeners such as 4-(4-hydroxyphenyl)-2-butanone oxime (MW 179.22) diverge markedly in hydrogen-bonding capacity, lipophilicity (calculated LogP differences exceeding 0.8 units), and metabolic susceptibility . Furthermore, E/Z isomeric composition—often unspecified in generic oxime offerings—directly affects molecular recognition in enzyme active sites and metal coordination geometry, rendering uncontrolled stereochemistry a critical procurement variable. The quantitative evidence presented below substantiates that 4-(4-methoxyphenyl)-2-butanone oxime occupies a distinct selectivity niche relative to both its parent ketone and alternative aryl oximes, with procurement decisions bearing directly on assay reproducibility and hit-to-lead outcomes [1].

4-(4-Methoxyphenyl)-2-butanone oxime: Quantitative Differentiation Evidence vs. Comparators


4-(4-Methoxyphenyl)-2-butanone oxime Exhibits High Species-Selective MIF Inhibition vs. Human Isoform

In direct head-to-head enzymatic assays against macrophage migration inhibitory factor (MIF), 4-(4-methoxyphenyl)-2-butanone oxime demonstrates pronounced species selectivity. The compound inhibits recombinant Plasmodium falciparum MIF with a Ki of 39 nM, whereas inhibition of human MIF under identical assay architecture yields a Ki of 101,000 nM [1]. This selectivity window exceeds 2,500-fold and is not observed with the parent ketone anisylacetone, which lacks documented MIF inhibitory activity.

Macrophage Migration Inhibitory Factor Species Selectivity Antiparasitic Screening

4-(4-Methoxyphenyl)-2-butanone oxime Displays Moderate 5-LOX Inhibition Distinct from Parent Ketone

4-(4-Methoxyphenyl)-2-butanone oxime inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ of 2,460 nM (2.46 μM) as measured by leukotriene B₄ production [1]. In contrast, the parent ketone anisylacetone exhibits substantially weaker 5-LOX inhibition with an IC₅₀ of 32.6 μM (32,600 nM) [2]. The oxime derivative thus achieves approximately 13-fold greater potency against this validated anti-inflammatory target.

5-Lipoxygenase Inflammation Eicosanoid Pathway

4-(4-Methoxyphenyl)-2-butanone oxime Is Inactive Against Human 5-LOX and sEH at Screening Concentrations

In direct enzymatic assays, 4-(4-methoxyphenyl)-2-butanone oxime exhibits no meaningful inhibition of human recombinant 5-lipoxygenase (5-LOX) or human soluble epoxide hydrolase (sEH), with IC₅₀ values exceeding 10,000 nM (>10 μM) for both targets [1]. This inactivity profile contrasts with structurally related oxime derivatives that have been reported to engage PDE IV inhibitor-binding pockets [2], underscoring that the 4-methoxyphenyl substitution pattern does not promiscuously inhibit these enzyme families.

Selectivity Profiling 5-LOX Soluble Epoxide Hydrolase

4-(4-Methoxyphenyl)-2-butanone oxime Physicochemical Profile Enables Favorable ADME Screening Properties

4-(4-Methoxyphenyl)-2-butanone oxime exhibits a calculated LogP of 2.4779, topological polar surface area (TPSA) of 41.82 Ų, and contains one hydrogen bond donor with three hydrogen bond acceptors . In contrast, the 4-hydroxy analog 4-(4-hydroxyphenyl)-2-butanone oxime (MW 179.22, TPSA ~61 Ų) is more polar and presents two hydrogen bond donors . This differential lipophilicity and hydrogen-bonding capacity translates to distinct membrane permeability and metabolic stability predictions.

Lipophilicity Drug-likeness ADME Screening

4-(4-Methoxyphenyl)-2-butanone oxime Serves as Synthetic Intermediate for Heterocyclic Library Construction

As an aromatic ketone oxime, 4-(4-methoxyphenyl)-2-butanone oxime participates in Beckmann rearrangement, reduction to primary amines, and metal-catalyzed coupling reactions characteristic of the oxime functional class. Unlike its parent ketone anisylacetone, which is primarily valued as a flavor/fragrance ingredient [1], the oxime derivative functions as a precursor to N-containing heterocycles and amine building blocks. The 4-methoxyphenyl moiety additionally provides a UV-active chromophore that facilitates chromatographic monitoring and purification .

Organic Synthesis Heterocyclic Chemistry Oxime Ligation

4-(4-Methoxyphenyl)-2-butanone oxime: Evidence-Backed Application Scenarios for Scientific Procurement


Antiparasitic Drug Discovery: Plasmodium falciparum MIF Target Validation

4-(4-Methoxyphenyl)-2-butanone oxime is uniquely suited for antimalarial target validation studies focusing on Plasmodium falciparum macrophage migration inhibitory factor (PfMIF). With a Ki of 39 nM against PfMIF and >2,500-fold selectivity over the human isoform, this compound enables interrogation of PfMIF-dependent parasite biology without confounding host MIF pathway modulation . Procurement of this specific oxime—rather than generic aryl ketone oximes lacking species-selectivity data—directly supports phenotypic screening cascades and target engagement assays in malaria drug discovery programs.

Inflammation Research: 5-Lipoxygenase Pathway Screening

The compound's moderate 5-LOX inhibition (IC₅₀ = 2.46 μM) and 13-fold potency enhancement over its parent ketone anisylacetone (IC₅₀ = 32.6 μM) position it as a suitable tool compound for eicosanoid pathway screening [1]. Its documented inactivity against sEH (IC₅₀ >10 μM) reduces the likelihood of off-target interference in arachidonic acid cascade assays. Researchers evaluating leukotriene biosynthesis modulation should procure the oxime derivative rather than the parent ketone to achieve detectable inhibition at screening-relevant concentrations.

Medicinal Chemistry: CNS-Penetrant Scaffold Diversification

The calculated LogP of 2.4779 and TPSA of 41.82 Ų place 4-(4-methoxyphenyl)-2-butanone oxime within optimal ranges for blood-brain barrier penetration . This physicochemical profile, combined with the synthetic versatility of the oxime functional group (Beckmann rearrangement, amine reduction), supports its procurement for CNS-focused library synthesis. The methoxy substitution provides a lipophilicity advantage over the 4-hydroxy analog (estimated LogP differential >0.8), favoring CNS partitioning while retaining acceptable polarity metrics for oral bioavailability.

Chemical Biology: Oxime Ligation and Metal Chelation Studies

The oxime moiety (-C=N-OH) in 4-(4-methoxyphenyl)-2-butanone oxime confers nucleophilic character and metal-chelating capacity distinct from the parent ketone . This compound is appropriate for oxime ligation chemistry, metal complex synthesis, and studies of oxime-based enzyme inhibition mechanisms. The UV-active 4-methoxyphenyl chromophore further facilitates reaction monitoring by TLC or HPLC without requiring derivatization. Procurement of this specific oxime rather than alternative aryl oximes ensures both the desired metal-binding functionality and convenient analytical tracking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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